

Physical and chemical properties of Avanafil-13C-d3

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Compound of Interest

Compound Name: Avanafil-13C-d3

Cat. No.: B10820087

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An In-depth Technical Guide to **Avanafil-13C-d3**

Introduction

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, approved for the treatment of erectile dysfunction.[1][2] It is a pyrimidine derivative that exists as a single enantiomer with S stereochemistry.[3] **Avanafil-13C-d3** is a stable, isotopically labeled form of Avanafil, which serves as an invaluable tool in analytical and research settings. Specifically, it is intended for use as an internal standard for the quantification of Avanafil in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4] This technical guide provides a comprehensive overview of the physical and chemical properties, mechanism of action, and analytical applications of **Avanafil-13C-d3**.

Physical and Chemical Properties

Avanafil-13C-d3 is a white crystalline powder.[3] Its properties are summarized in the table below, compiled from various suppliers. Note that slight variations in molecular weight and formula may exist depending on the specific isotopic labeling pattern.

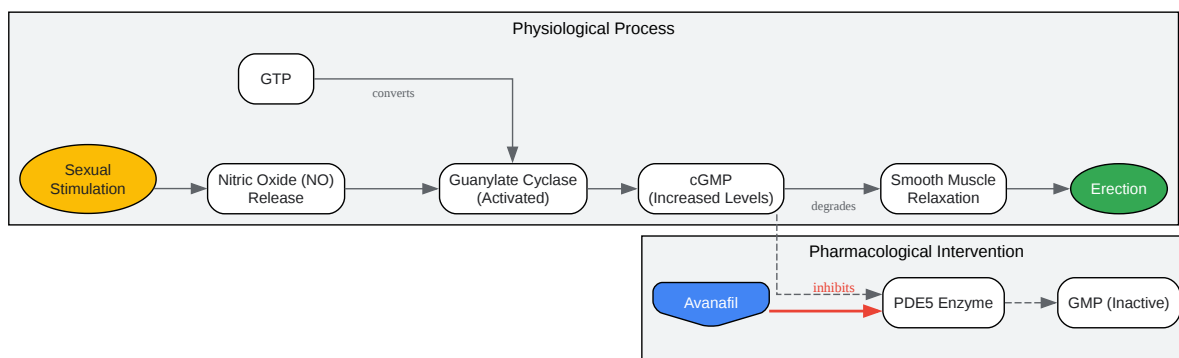
Property	Value	Source
Formal Name	4-[[[(3-chloro-4-(methoxy- ¹³ C-d ₃)phenyl)methyl]amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide	
Synonyms	Avanafil- ¹³ C, ^{d3}	
CAS Number	2738376-89-9	
Molecular Formula	C ₂₂ [¹³ C]H ₂₃ ClD ₃ N ₇ O ₃	
Molecular Weight	~488.0 g/mol	
Accurate Mass	485.221 Da	
Physical State	Solid	
Purity	≥99% deuterated forms (d ₁ -d ₃)	
Solubility	Soluble in DMSO and Methanol. Practically insoluble in water.	
Storage	-20°C	
Stability	≥ 4 years	

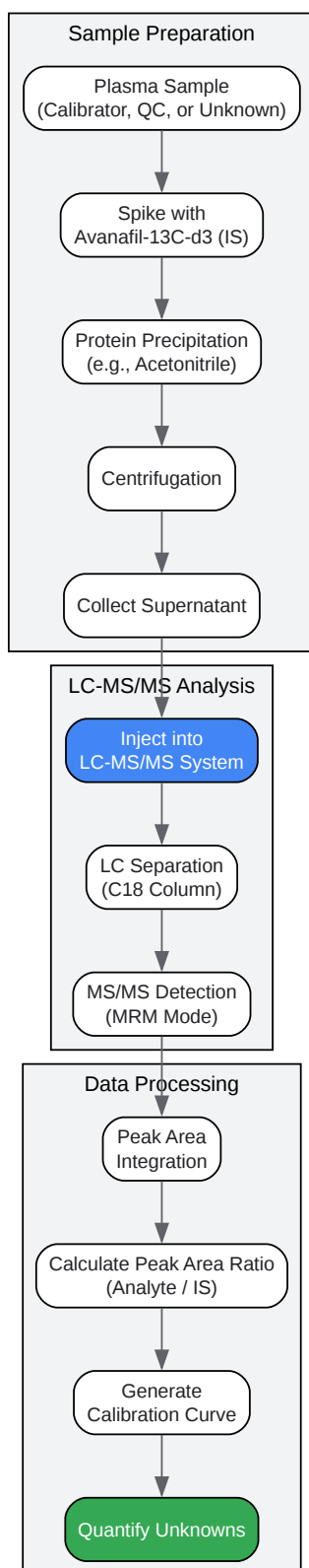
Mechanism of Action: PDE5 Inhibition

Avanafil's therapeutic effect is derived from its function as a selective inhibitor of phosphodiesterase type 5 (PDE5). The mechanism is initiated by sexual stimulation, which triggers the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO then activates the enzyme guanylate cyclase, leading to an increased synthesis of cyclic guanosine monophosphate (cGMP).

cGMP is a crucial second messenger that induces smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and resulting in an erection. The action of cGMP is naturally terminated by PDE5, which hydrolyzes it. Avanafil inhibits this degradation by PDE5, thereby prolonging the action of cGMP and maintaining elevated levels of it within the penile tissue. This sustained cGMP level ensures continued smooth muscle relaxation and helps maintain an erection during sexual stimulation.

Avanafil is highly selective for PDE5. Its inhibitory effect on PDE5 is over 100-fold more potent than on PDE6 (found in the retina) and over 10,000-fold more potent than on PDE1. This high selectivity potentially reduces the risk of visual disturbances that can be associated with less selective PDE5 inhibitors.





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